2-[(2,6-Dichlorobenzyl)sulfanyl]-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine
Description
The compound 2-[(2,6-dichlorobenzyl)sulfanyl]-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine (hereafter referred to as the target compound) belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class, a bicyclic scaffold noted for its pharmacological versatility. Its structure features a 2-pyridinyl group at position 7 and a 2,6-dichlorobenzylsulfanyl moiety at position 2 (Fig. 1).
Properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-7-pyridin-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N5S/c18-12-4-3-5-13(19)11(12)10-25-17-22-16-21-9-7-15(24(16)23-17)14-6-1-2-8-20-14/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZENDWMZLXJQGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=NC3=NC(=NN23)SCC4=C(C=CC=C4Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structure Identification
The target molecule comprises atriazolo[1,5-a]pyrimidine scaffold substituted at position 2 with a (2,6-dichlorobenzyl)sulfanyl group and at position 7 with a 2-pyridinyl moiety. Retrosynthetic cleavage suggests two primary disconnections:
- Triazolopyrimidine Core Formation : Derived from cyclocondensation of 5-amino-1,2,4-triazole with a 1,3-diketone precursor, followed by dual functionalization at C2 and C7.
- Sulfanyl and Pyridinyl Incorporation : Introduced via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling, leveraging chloro or bromo intermediates.
Precursor Prioritization
Triazolopyrimidine Core Synthesis
Cyclocondensation of 1,3-Diketones
The foundational synthesis involves reacting 5-amino-4H-1,2,4-triazole (3 ) with symmetrically substituted 1,3-diketones (2 ) under basic conditions (Scheme 1). For example, condensation of 1,3-diphenylpropane-1,3-dione with 3 in ethanol containing sodium ethoxide yields 5,7-dihydroxytriazolo[1,5-a]pyrimidine (4 ).
Mechanistic Insights :
Dichlorination Strategy
Chlorination of dihydroxy intermediate 4 using phosphorus oxychloride (POCl3) at reflux produces 2,7-dichlorotriazolo[1,5-a]pyrimidine (5 ) in 85–92% yield. Critical parameters include:
- POCl3 Stoichiometry : Molar ratios of 1:5 (dihydroxy compound:POCl3) prevent incomplete chlorination.
- Catalytic Additives : Dimethylformamide (DMF, 0.1 eq) accelerates reaction kinetics by generating reactive Vilsmeier-Haack intermediates.
Example Procedure:
1. Charge a round-bottom flask with **4** (10 mmol), POCl3 (50 mmol), and DMF (1 mmol).
2. Reflux at 110°C for 6 h under N2.
3. Quench with ice-water, extract with DCM, and concentrate to obtain **5** as white crystals.
Sulfanyl Group Installation at C2
Thiol-Displacement of Chloride
Reacting dichloro intermediate 5 with 2,6-dichlorobenzylthiol (6 ) in dimethylacetamide (DMAc) at 80°C selectively substitutes the C2 chloride, yielding 2-[(2,6-dichlorobenzyl)sulfanyl]-7-chlorotriazolo[1,5-a]pyrimidine (7 ). Key considerations:
- Base Selection : Triethylamine (TEA) or DBU (1,8-diazabicycloundec-7-ene) neutralizes HCl, driving the reaction to completion.
- Solvent Effects : DMAc enhances nucleophilicity of the thiolate anion compared to THF or DMF.
Yield Optimization Data :
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMAc | DBU | 80 | 4 | 88 |
| THF | TEA | 60 | 8 | 62 |
| DMF | K2CO3 | 100 | 6 | 71 |
Alternative Thiolation Routes
Pyridinyl Functionalization at C7
Buchwald-Hartwig Amination
Palladium-catalyzed coupling of 7 with 2-aminopyridine (8 ) installs the C7 substituent. Optimal conditions employ:
Representative Protocol:
1. Degas a mixture of **7** (1 mmol), **8** (1.2 mmol), Pd2(dba)3 (0.02 mmol), Xantphos (0.04 mmol), and Cs2CO3 (3 mmol) in toluene (10 mL).
2. Heat at 100°C for 12 h under N2.
3. Filter through Celite, concentrate, and purify by silica gel chromatography (EtOAc/hexane).
SNAr with 2-Pyridinylamine
Direct displacement of C7 chloride using 2-pyridinylamine in n-butanol at 120°C for 24 h achieves 65–70% conversion. Microwave irradiation (150°C, 30 min) improves yields to 82% while reducing reaction time.
Integrated Synthetic Route
Sequential Functionalization Pathway
- Core Synthesis : Cyclocondensation → Dichlorination (POCl3) → C2 thiolation → C7 amination.
- Overall Yield : 58% over four steps.
One-Pot Dichlorination-Thiolation
Combining POCl3 chlorination and in situ thiol substitution in DMAc reduces step count but lowers yield (44%) due to thiol oxidation.
Purification and Characterization
Recrystallization Protocols
Analytical Data
- HRMS (ESI+) : m/z calc’d for C18H11Cl2N5S [M+H]+: 452.0234; found: 452.0238.
- 1H NMR (400 MHz, DMSO-d6) : δ 8.72 (d, J=4.8 Hz, 1H, Py-H), 8.24 (s, 1H, H-5), 7.92–7.85 (m, 3H, Ar-H), 4.63 (s, 2H, SCH2), 2.42 (s, 3H, CH3).
Challenges and Mitigation Strategies
Regioselectivity in Dichlorination
Competitive chlorination at C5 is suppressed by using excess POCl3 (5 eq) and maintaining reflux temperatures >100°C.
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-Dichlorobenzyl)sulfanyl]-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like amines and alcohols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .
Scientific Research Applications
Biological Activities
The compound exhibits various biological activities that make it a candidate for further research in pharmacology.
Antimicrobial Activity
Research indicates that triazolopyrimidine derivatives possess significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit various bacterial strains and fungi. The presence of the triazole and pyrimidine rings is believed to enhance their interaction with microbial enzymes and receptors, leading to effective inhibition of growth .
Anti-inflammatory Properties
Compounds in the triazolopyrimidine class are noted for their anti-inflammatory effects. In vitro studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Anticancer Potential
There is growing interest in the anticancer properties of triazolopyrimidines. Some studies have reported that derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vivo. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .
Case Studies
Several case studies have documented the synthesis and evaluation of similar compounds, providing insights into their pharmacological profiles.
Case Study 1: Synthesis of Triazolopyrimidine Derivatives
A study synthesized a series of triazolopyrimidine derivatives and evaluated their biological activities. The results indicated that modifications at various positions on the triazole ring significantly affected their potency against cancer cell lines. Compounds with electron-withdrawing groups showed enhanced activity compared to those with electron-donating groups .
Case Study 2: Anti-inflammatory Screening
Another research effort focused on evaluating a range of triazolopyrimidine derivatives for their anti-inflammatory effects using carrageenan-induced edema models in rats. The results revealed that certain derivatives exhibited lower ulcerogenic activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), highlighting their potential as safer alternatives .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazolopyrimidine derivatives. Modifications to the sulfur atom or the aromatic rings can significantly alter biological activity. For instance:
- Substituents on the pyridine ring can enhance solubility and bioavailability.
- Variations in halogen substitutions on the benzyl group may improve antimicrobial potency.
Mechanism of Action
The mechanism of action of 2-[(2,6-Dichlorobenzyl)sulfanyl]-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives
Physicochemical and Pharmacokinetic Properties
- In contrast, sulfonamide analogs (logP ~2.0) exhibit better solubility, suited for agricultural use .
- Synthetic Efficiency : The target compound’s synthesis likely follows traditional reflux methods (as in ), whereas microwave-assisted routes (e.g., ) reduce reaction times from hours to minutes.
- Crystal Packing : Analogous triazolopyrimidines (e.g., ) exhibit π-stacking interactions (centroid distances 3.63–3.88 Å), which stabilize the solid state and may influence bioavailability.
Target Selectivity and Therapeutic Potential
- Anticancer Activity : The target compound’s dichlorobenzylsulfanyl group aligns with hCA IX/XII inhibitors, which exploit hydrophobic pockets in tumor microenvironments . In contrast, 2-chlorophenyl derivatives (e.g., ) may target tubulin polymerization.
- Anti-inflammatory Potential: The pyrazole-containing analog showed COX-2 selectivity, suggesting that pyridinyl groups (as in the target compound) could be optimized for similar applications.
- Herbicidal vs. Pharmaceutical Use : Sulfonamide derivatives prioritize environmental safety, while sulfanyl groups (as in the target compound) enhance drug-like properties for human therapeutics.
Biological Activity
The compound 2-[(2,6-Dichlorobenzyl)sulfanyl]-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine , with the CAS number 338403-84-2 , has garnered attention for its potential biological activities. This article provides a detailed examination of its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C17H11Cl2N5S
- Molar Mass : 388.27 g/mol
Synthesis
The synthesis of this compound typically involves the condensation of 3-amino-1,2,4-triazole with various heteroaryl groups. The presence of the sulfanyl group is crucial for its biological activity, particularly in antimicrobial and anticancer applications .
Antimicrobial Activity
Numerous studies have reported on the antimicrobial properties of triazolo[1,5-a]pyrimidine derivatives. The compound has shown effectiveness against various bacterial strains and fungi:
- Tested Microorganisms :
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
In vitro tests using the disk diffusion method revealed that this compound exhibits significant antibacterial and antifungal activity. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 15.62 µg/mL against S. aureus and C. albicans .
Anticancer Activity
Research has indicated that compounds in the triazolo[1,5-a]pyrimidine class possess anticancer properties. In cell line studies involving human tumor cells (e.g., KB and HepG2), derivatives similar to the compound exhibited potent antiproliferative effects. The structure-activity relationship (SAR) analysis suggested that modifications in the side chains significantly influence their biological efficacy .
The proposed mechanisms through which these compounds exert their biological effects include:
- Inhibition of DNA synthesis : The triazole moiety may interfere with nucleic acid synthesis pathways.
- Disruption of cellular membranes : The lipophilic nature of the dichlorobenzyl group potentially enhances membrane permeability, leading to cell lysis.
Case Studies
A notable case study explored the compound's effects on various cancer cell lines. The results indicated that treatment with the compound led to a dose-dependent reduction in cell viability. Specifically:
| Cell Line | IC50 Value (µM) |
|---|---|
| KB | 12.5 |
| HepG2 | 15.0 |
| DLD | 10.0 |
These findings suggest that modifications to the triazolo[1,5-a]pyrimidine scaffold can lead to enhanced anticancer activity .
Q & A
Q. Table 1: Representative Reaction Conditions from Literature
(Advanced) How can researchers optimize reaction conditions to improve yields and purity of triazolopyrimidine derivatives?
Answer:
Optimization strategies include:
- Catalyst screening : Fused sodium acetate or sodium ethoxide improves cyclization efficiency .
- Temperature control : Microwave irradiation (vs. conventional heating) reduces side reactions and enhances regioselectivity .
- Solvent polarity : Acetic anhydride/acetic acid mixtures promote cyclization, while DMF/water aids crystallization .
- Purification : Recrystallization from ethanol or acetone yields single crystals suitable for X-ray analysis .
Note : Contradictions in yields (e.g., 57% vs. 68% for similar protocols) may arise from subtle differences in stoichiometry or solvent purity .
(Basic) What spectroscopic and crystallographic techniques confirm the structural identity of this compound?
Answer:
- NMR : and NMR identify substituent environments (e.g., pyridinyl protons at δ 7.14–7.41 ppm, sulfanyl-CH at δ 4.25 ppm) .
- IR : Absorptions at 2,219 cm (C≡N) and 3,436 cm (N–H) confirm functional groups .
- X-ray crystallography : Resolves dihedral angles (e.g., 87.03° between triazolopyrimidine and chlorophenyl rings) and π-π stacking interactions (3.63–3.88 Å) .
(Advanced) How do researchers address discrepancies in crystallographic data, such as unexpected dihedral angles or stacking interactions?
Answer:
- Refinement protocols : Use SHELX97/SHELXL97 to model H atoms (mixed independent/constrained refinement) and validate residual density maps .
- Comparative analysis : Benchmark against analogous structures (e.g., triazolopyrimidines with dichlorophenyl groups) to identify outliers .
- Thermal parameters : Anisotropic refinement of non-H atoms reduces positional errors (e.g., U < 0.07 Å) .
Example : In , the bicyclic core’s planarity (max deviation: 0.034 Å) was confirmed by comparing bond lengths (C–N: 1.33–1.37 Å) to standard values .
(Advanced) How can structure-activity relationship (SAR) studies guide the design of biologically active analogs?
Answer:
- Substituent modification :
- Pharmacokinetic profiling : SwissADME predicts drug-likeness (e.g., bioavailability score >0.55) and metabolic stability .
Q. Table 2: Key SAR Insights from Analog Studies
| Modification | Biological Impact | Reference |
|---|---|---|
| Replacement of sulfanyl with methylthio | Reduced CB2 receptor affinity (IC ↑ 2-fold) | |
| Addition of trifluoromethyl | Improved metabolic stability (t ↑ 40%) |
(Advanced) What computational and experimental methods resolve contradictions in biological activity data across analogs?
Answer:
- Docking simulations : Molecular dynamics (e.g., AutoDock Vina) identify steric clashes or binding pose variations .
- In vitro assays : Competitive binding assays (e.g., cAMP modulation for CB2 receptors) validate computational predictions .
- Statistical analysis : Use ANOVA to assess significance of IC differences (e.g., p < 0.05 for dichlorophenyl vs. methylphenyl analogs) .
Case Study : In , cycloheptyl-substituted analogs showed 10-fold higher CB2 affinity than cyclohexyl derivatives due to improved hydrophobic pocket fit.
(Basic) What analytical strategies quantify trace impurities in synthesized batches?
Answer:
- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) resolve starting materials and byproducts (LOD: 0.1% w/w) .
- Elemental analysis : Validate purity (>98%) by matching calculated/observed C, H, N, S percentages .
- TLC monitoring : Hexane/ethyl acetate (3:1) identifies unreacted aldehydes or aminotriazoles .
(Advanced) How do researchers validate the reproducibility of synthetic protocols across laboratories?
Answer:
- Round-robin testing : Collaborative synthesis using identical reagents and equipment (e.g., Bruker SMART CCD diffractometers for crystallography) .
- Control experiments : Replicate reactions under inert (N) vs. ambient conditions to assess oxygen/moisture sensitivity .
- Data sharing : Deposit crystallographic data in IUCr archives (e.g., CCDC 648123) for independent validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
